2'-O-Methyluridine is a modified ribonucleoside, a fundamental component of RNA, where a methyl group is attached to the 2' hydroxyl group of the ribose sugar. This modification is prevalent across diverse organisms, including bacteria, archaea, and eukaryotes. [] Its presence has been identified in various RNA species, including rRNA, tRNA, snRNA, and snoRNA. [, ]
The presence of 2'-O-Methyluridine in RNA molecules impacts their structure, stability, and function. [, , ] Its role is particularly crucial in tRNA, where it contributes to codon recognition, translation fidelity, and overall tRNA stability. [, ]
2'-O-Methyluridine is a modified ribonucleoside that plays a significant role in various biological processes and applications. It is characterized by the presence of a methyl group at the 2' position of the ribose sugar moiety of uridine. This modification enhances the stability of nucleic acids, making 2'-O-methyluridine a valuable component in therapeutic and research applications.
2'-O-Methyluridine can be found naturally in ribonucleic acids (RNA) across different organisms, including Archaea, Bacteria, and Eukaryota. It is commonly present in small nuclear RNA, small nucleolar RNA, and transfer RNA . The compound can also be synthesized through various chemical methods, which are crucial for its application in oligonucleotide synthesis and drug development.
Chemically, 2'-O-Methyluridine falls under the category of nucleosides, specifically modified ribonucleosides. Its systematic name is 2'-O-methyl-uridine, and it is classified as a pyrimidine nucleoside due to the uracil base.
The synthesis of 2'-O-Methyluridine can be achieved through several methods:
The synthesis typically requires careful control of reaction conditions, such as temperature and pH, to maximize yield and minimize by-products. The use of inexpensive reagents has also been emphasized to make the process more economically viable .
The molecular formula for 2'-O-Methyluridine is CHNO. Its structure consists of:
The compound has distinct spectral characteristics that can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), which confirm its identity and purity.
2'-O-Methyluridine participates in various chemical reactions typical of nucleosides, including:
The enzymatic degradation pathways are significant for understanding its metabolic fate in biological systems. The identification of enzymes involved in its metabolism provides insights into potential therapeutic applications .
The mechanism by which 2'-O-Methyluridine exerts its effects primarily involves enhancing the stability and resistance of RNA molecules against enzymatic degradation. This property is critical for developing oligonucleotide therapeutics that require prolonged activity within biological systems.
Studies have shown that incorporating 2'-O-methyl modifications into oligonucleotides can result in increased hybridization stability and improved binding affinity to target sequences .
Relevant analyses include High-Performance Liquid Chromatography (HPLC) for purity assessment and characterization of synthesized products.
2'-O-Methyluridine functions as a key epitranscriptomic mark that influences RNA fate and function through multiple mechanisms:
Structural Stabilization: The methyl group added to the 2' position creates a local conformational restriction in the RNA backbone that stabilizes helical structures and increases thermodynamic stability of RNA:RNA duplexes. This stabilization effect is particularly important for maintaining the structural integrity of functional RNA molecules like rRNAs and tRNAs [2] [4].
R-loop Stabilization: A groundbreaking discovery revealed that 2'-O-methylation of uridine residues within immunoglobulin heavy chain (IgH) locus transcripts stabilizes R-loop structures during class switch recombination (CSR) in B cells. These RNA:DNA hybrid structures are essential for CSR as they expose single-stranded DNA for activation-induced cytidine deaminase (AID) activity. The methyl modification confers resistance to RNase H-mediated degradation, allowing persistent R-loop formation critical for efficient antibody diversification. This represents a direct epigenetic role for Um in regulating DNA accessibility and genomic rearrangement events [1].
Enzymatic Processing: Biochemical studies identified a specialized 2'-O-methyluridine nucleoside hydrolase (RK9NH) in bacterial metagenomes that specifically cleaves the N-glycosidic bond of Um. This enzymatic specificity highlights the metabolic distinction between modified and unmodified nucleosides and suggests dedicated pathways for processing modified RNAs across biological systems [3].
Functional Diversification: Position-dependent effects enable Um to perform specialized molecular functions. At mRNA 5' caps, Um serves as a "self-RNA" marker that prevents inappropriate activation of innate immune sensors against endogenous transcripts. Within internal mRNA positions, Um may influence transcript stability, localization, or translational efficiency through mechanisms still being elucidated [5].
The occurrence and functional significance of 2'-O-methyluridine demonstrates remarkable evolutionary conservation across all domains of life:
Archaea: Um modifications have been detected in archaeal rRNA and tRNA, suggesting ancient origins for this modification system. The conservation of the enzymatic machinery responsible for 2'-O-methylation indicates fundamental cellular functions dating back to the last universal common ancestor [1] [3].
Bacteria: Bacterial species utilize specialized nucleoside hydrolases (RK9NH) to metabolize Um, demonstrating the establishment of dedicated processing pathways for this modified nucleoside. Additionally, Um modifications contribute to the structural stability of bacterial rRNAs and tRNAs, supporting essential translational functions [3].
Eukaryota: The functional repertoire of Um expands significantly in eukaryotes:
Table 1: Comparative Distribution of 2'-O-Methyluridine Across Biological Domains
Domain | Primary RNA Targets | Key Biological Functions | Modification Enzymes |
---|---|---|---|
Archaea | rRNA, tRNA | Structural stability, translational fidelity | Fibrillarin homologs |
Bacteria | rRNA, tRNA | Structural stability, metabolic processing | Fibrillarin homologs, RK9NH hydrolase |
Eukaryota | rRNA, tRNA, snRNA, snoRNA, mRNA | R-loop stabilization, immune recognition, RNA processing | Fibrillarin, C/D box snoRNPs |
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